molecular formula C8H8N4O3 B1418137 3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid CAS No. 96096-10-5

3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid

Cat. No.: B1418137
CAS No.: 96096-10-5
M. Wt: 208.17 g/mol
InChI Key: RFLJNURDYJSWRK-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with suitable aldehydes or ketones, followed by cyclization with urea or thiourea . The reaction is often carried out in the presence of catalysts such as acids or bases, and under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Mechanism of Action

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo- can be compared with other similar compounds in the pyrazolopyrimidine family:

Properties

IUPAC Name

3-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c13-6(14)1-2-12-7-5(3-11-12)8(15)10-4-9-7/h3-4H,1-2H2,(H,13,14)(H,9,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLJNURDYJSWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349121
Record name SBB019117
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96096-10-5
Record name SBB019117
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid
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3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid
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